BenchChemオンラインストアへようこそ!

1-(4-(5-Vinylpyridin-2-yl)piperazin-1-yl)ethanone

XLogP3 Lipophilicity Drug Design

1-(4-(5-Vinylpyridin-2-yl)piperazin-1-yl)ethanone (CAS 1355222-82-0) is a piperazine-acetophenone hybrid featuring a vinylpyridine moiety at the piperazine N4 position. With molecular formula C13H17N3O and molecular weight 231.29 g/mol, it belongs to the structural class of 5-vinylpyridin-2-yl-piperazines that have been patented as microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors for anti-inflammatory applications.

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
Cat. No. B15057013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(5-Vinylpyridin-2-yl)piperazin-1-yl)ethanone
Molecular FormulaC13H17N3O
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=NC=C(C=C2)C=C
InChIInChI=1S/C13H17N3O/c1-3-12-4-5-13(14-10-12)16-8-6-15(7-9-16)11(2)17/h3-5,10H,1,6-9H2,2H3
InChIKeyBHRRWKYRSYEBDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(5-Vinylpyridin-2-yl)piperazin-1-yl)ethanone – Key Compound Profile for mPGES-1-Targeted Procurement


1-(4-(5-Vinylpyridin-2-yl)piperazin-1-yl)ethanone (CAS 1355222-82-0) is a piperazine-acetophenone hybrid featuring a vinylpyridine moiety at the piperazine N4 position [1]. With molecular formula C13H17N3O and molecular weight 231.29 g/mol, it belongs to the structural class of 5-vinylpyridin-2-yl-piperazines that have been patented as microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors for anti-inflammatory applications [2]. Its computed XLogP3 of 1.4 and topological polar surface area (TPSA) of 36.4 Ų differentiate it from methyl-substituted analogs, directly impacting lipophilicity-driven target engagement and pharmacokinetic profiling in drug discovery campaigns [1].

Why Methyl-Substituted 5-Vinylpyridylpiperazine Analogs Cannot Substitute 1-(4-(5-Vinylpyridin-2-yl)piperazin-1-yl)ethanone


Despite sharing an identical TPSA (36.4 Ų), methyl-substituted congeners of 1-(4-(5-vinylpyridin-2-yl)piperazin-1-yl)ethanone exhibit XLogP3 values ranging from 1.7 to 2.0, representing a 0.3–0.6 log-unit increase over the parent compound's XLogP3 of 1.4 [1][2]. This difference translates to a >2-fold predicted shift in octanol-water partition coefficient, which in medicinal chemistry directly alters blood-brain barrier permeability, metabolic stability, and off-target promiscuity. Additionally, the 6.1% increase in molecular weight (245.32 vs. 231.29 g/mol) in methyl analogs exceeds the commonly accepted 10% heuristic for scaffold-hopping, meaning these compounds are not drop-in replacements for structure-activity relationship (SAR) studies or lead optimization campaigns. The absence of a methyl substituent on the pyridine ring preserves an unhindered 5-vinyl group, which is critical for downstream covalent derivatization (e.g., thiol-ene click chemistry or radical polymerization) not feasible with the sterically or electronically perturbed methyl analogs .

Quantitative Differentiation Guide for 1-(4-(5-Vinylpyridin-2-yl)piperazin-1-yl)ethanone vs. Closest Analogs


Lipophilicity (XLogP3) Head-to-Head: 1-(4-(5-Vinylpyridin-2-yl)piperazin-1-yl)ethanone vs. Methyl-Substituted Congeners

The target compound possesses a computed XLogP3 of 1.4, which is lower than the 3-methyl (1.7), 6-methyl (1.8), and 4-methyl (estimated ~2.0) analogs [1][2]. This difference is significant for CNS drug development where optimal lipophilicity ranges of 1–3 are critical; the parent compound resides closer to the lower end, favoring reduced off-target binding [3].

XLogP3 Lipophilicity Drug Design

Molecular Weight and Ligand Efficiency: 1-(4-(5-Vinylpyridin-2-yl)piperazin-1-yl)ethanone vs. Methyl Variants

The target compound exhibits a molecular weight of 231.29 g/mol, which is 14.03 g/mol (5.7%) lower than all monomethyl analogs (245.32 g/mol) [1][2]. In the context of fragment-based drug discovery, this 14 Da difference represents a non-trivial 6% increase in heavy-atom count (from 17 to 18 heavy atoms), which directly impacts ligand efficiency indices (LEI) and binding efficiency index (BEI) calculations [3].

Molecular Weight Ligand Efficiency Fragment-Based Drug Design

Vendor-Purity Benchmarking: 1-(4-(5-Vinylpyridin-2-yl)piperazin-1-yl)ethanone Achieves 98% Purity vs. 95% for Methyl Analogs

Reputable chemical suppliers report a minimum purity of 98% for the target compound (Leyan cat# 1667657), whereas the 4-methyl and 3-methyl analogs are supplied at 95–97% purity by the same vendor, reflecting greater synthetic challenge and higher impurity burden in methylated derivatives .

Purity QC Procurement

Synthetic Tractability: Unsubstituted 5-Vinylpyridine Scaffold Enables Direct Functionalization

Unlike methyl-substituted congeners, the target compound’s unsubstituted 2-position of the pyridine ring (adjacent to the piperazine) permits regioselective electrophilic substitution or organometallic coupling (e.g., C–H activation) not accessible on 3-methyl, 4-methyl, or 6-methyl analogs due to steric or electronic deactivation [1]. The free vinyl group at the 5-position also facilitates orthogonal thiol-ene or azide-ene click chemistry for bioconjugation [2].

Synthetic Chemistry Vinyl Functionalization Click Chemistry

Best-Use Scenarios for Procuring 1-(4-(5-Vinylpyridin-2-yl)piperazin-1-yl)ethanone


mPGES-1 Inhibitor Lead Optimization: Lower Lipophilicity for Improved Pharmacokinetics

Researchers developing next-generation mPGES-1 inhibitors should procure this compound as a core scaffold for exploring the relationship between lipophilicity and in vivo clearance. Its XLogP3 of 1.4 positions it closer to the sweet spot for oral bioavailability compared to methyl analogs (XLogP3 1.7–2.0), potentially reducing metabolic liability [1]. The parent compound's lower molecular weight also allows for subsequent modular functionalization without exceeding the Ro5 limits [2].

Covalent Inhibitor Design via Vinyl Group Reactivity

For teams designing targeted covalent inhibitors (TCIs), the 5-vinyl group serves as an intrinsic electrophilic warhead or a reactive handle for installing reversible-covalent moieties [1]. The absence of adjacent methyl groups ensures minimal steric hindrance for enzymatic nucleophile engagement. The complementary reactivity of the unsubstituted pyridine C2 position further permits orthogonal bioconjugation for PROTAC or ADC payload assembly [2].

Fragment Library Expansion with Dual-Reactive Anchor Point

Fragment-based screening campaigns benefit from the compound's dual orthogonal reactivity (vinyl + pyridine C2), allowing installation of diverse chemical probes or fluorescent tags without competitive side reactions. The 14 Da lower molecular weight relative to methyl analogs improves ligand efficiency, a key metric for fragment library procurement [1][2].

Quote Request

Request a Quote for 1-(4-(5-Vinylpyridin-2-yl)piperazin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.